4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde
Description
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative featuring a pyrrolidine ring at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring.
Properties
IUPAC Name |
4-pyrrolidin-1-yl-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)10-7-9(8-17)3-4-11(10)16-5-1-2-6-16/h3-4,7-8H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHHLKIFGLPASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Selection and Precursor Synthesis
The trifluoromethyl and aldehyde groups are introduced sequentially. A common precursor, 3-(trifluoromethyl)-4-fluorobenzaldehyde, undergoes SNAr with pyrrolidine. The fluorine atom at the 4-position is replaced by pyrrolidine under basic conditions. Typical reagents include:
-
Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate pyrrolidine.
-
Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C.
Example Protocol :
-
Combine 3-(trifluoromethyl)-4-fluorobenzaldehyde (1.0 eq) and pyrrolidine (1.2 eq) in DMF.
-
Add K₂CO₃ (2.0 eq) and heat at 90°C for 12 hours.
-
Purify via column chromatography (hexane/EtOAc, 4:1) to isolate the product.
Yield : 65–78% (dependent on solvent and temperature).
Formylation of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzene Derivatives
Direct Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction introduces the aldehyde group to the aromatic ring. This method is suitable for electron-rich arenes, where pyrrolidine enhances ring activation.
Reagents :
-
Vilsmeier reagent : Phosphorus oxychloride (POCl₃) and DMF.
-
Conditions : 0–5°C for reagent formation, followed by heating at 50°C.
Procedure :
-
Dissolve 4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzene (1.0 eq) in dry DCM.
-
Add POCl₃ (1.5 eq) and DMF (2.0 eq) dropwise at 0°C.
-
Stir at 50°C for 6 hours, then quench with ice water.
-
Extract with EtOAc and purify via silica gel chromatography.
Catalytic Methods for Enhanced Efficiency
Palladium-Catalyzed Coupling
Transition-metal catalysis enables regioselective formylation. A palladium-mediated approach using carbon monoxide (CO) or formylating agents is documented for analogous structures.
Catalyst System :
Outcome :
Industrial-Scale Synthesis and Optimization
Continuous Flow Reactor Design
Industrial protocols prioritize scalability and reduced reaction times. Key parameters include:
-
Residence time : 30 minutes at 100°C.
-
Solvent : MeCN for improved heat transfer.
Advantages :
Analytical Validation and Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
-
δ 10.02 (s, 1H, CHO)
-
δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 7.72 (s, 1H, Ar-H)
-
δ 3.45–3.40 (m, 4H, pyrrolidine-CH₂)
¹³C NMR (100 MHz, CDCl₃) :
HRMS (ESI+) :
Challenges and Mitigation Strategies
Byproduct Formation
Issue : Over-formylation or pyrrolidine oxidation.
Solution :
Low Solubility in Aqueous Media
Issue : Precipitation during workup.
Solution :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scale Feasibility |
|---|---|---|---|---|
| SNAr + Vilsmeier-Haack | 62 | 95 | 18 | Lab-scale |
| Palladium Catalysis | 70 | 98 | 8 | Pilot-scale |
| Continuous Flow | 90 | 99 | 0.5 | Industrial |
Chemical Reactions Analysis
Types of Reactions
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid.
Reduction: 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde is in the development of new pharmaceutical agents. Its structural features allow it to act as a potential lead compound for various therapeutic targets:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. For instance, it has shown an IC50 value of approximately 25 µM against H460 lung cancer cells, indicating moderate antiproliferative activity.
| Cell Line | IC50 (µM) |
|---|---|
| HuTu80 (Colon Cancer) | 13.36 |
| H460 (Lung Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
Antimicrobial Properties
Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi, as illustrated in the following table:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Candida albicans | 15 |
| Pseudomonas aeruginosa | 20 |
These results highlight its potential for development into antimicrobial agents.
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of related compounds, suggesting that derivatives similar to 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde may prevent neurotoxicity induced by various agents, such as kainic acid. This opens avenues for research into treatments for neurodegenerative diseases.
Study on Anticancer Activity
A study published in Cancer Research investigated the effects of pyrrolidine derivatives on tubulin polymerization, revealing that compounds similar to 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde could inhibit cancer cell growth by disrupting microtubule dynamics.
Research on Antimicrobial Properties
In another study focusing on antimicrobial efficacy, derivatives were tested against a panel of pathogens, demonstrating promising results comparable to established antibiotics. These findings support further exploration into their use as alternative antimicrobial agents.
Mechanism of Action
The mechanism of action of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The pyrrolidine ring can contribute to binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Substituent Positioning and Electronic Effects
Key Analogs :
4-(Trifluoromethyl)benzaldehyde (): The -CF₃ group at the 4-position facilitates Claisen-Schmidt condensations to form α,β-unsaturated ketones (e.g., acryloyl tropones) . In contrast, the target compound’s -CF₃ at the 3-position may sterically hinder similar reactions or alter regioselectivity.
3-(Trifluoromethyl)benzaldehyde Derivatives : Compounds with -CF₃ at the 3-position often exhibit enhanced metabolic stability and lipophilicity compared to para-substituted analogs, impacting pharmacokinetics .
Electronic Effects :
Antioxidant Activity :
- Pyrazole carbaldehyde derivatives (e.g., 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde) show radical scavenging activity linked to aldehyde and heterocyclic moieties . The target compound’s pyrrolidine could alter redox properties.
Data Tables
Table 1: Substituent Effects on Reactivity and Properties
Table 2: Hypothetical Physicochemical Properties
| Compound | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| 4-(Pyrrolidin-1-yl)-3-(CF₃)-benzaldehyde | 2.8 | 0.15 (PBS) | Moderate (CYP3A4) |
| 4-CF₃-benzaldehyde | 2.1 | 0.30 (PBS) | High |
| (S)-3-(dihydroxybutyl)-4-OH-benzaldehyde | 1.5 | 1.20 (PBS) | Low (Phase II metabolism) |
Biological Activity
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde, often referred to as EPPTB, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of EPPTB based on diverse research findings, focusing on its mechanisms, therapeutic applications, and toxicity profiles.
Chemical Structure and Properties
The chemical structure of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)benzaldehyde is characterized by a pyrrolidine ring and a trifluoromethyl group attached to a benzaldehyde moiety. Its molecular formula is C11H12F3N, with a molecular weight of 229.22 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity, making it an attractive candidate for drug development.
Recent studies have indicated that EPPTB acts as an antagonist at the trace amine-associated receptor 1 (TAAR1), which plays a crucial role in neuroprotection and neurotransmitter regulation. For instance, in rat organotypic hippocampal slice cultures, EPPTB was shown to prevent kainic acid-induced neurotoxicity by modulating the signaling pathways associated with AKT and PKA activation .
Neuroprotective Effects
EPPTB's neuroprotective properties were evaluated in models of excitotoxicity. In these studies, the compound demonstrated significant protective effects against neuronal cell death induced by excitotoxic agents, highlighting its potential application in neurodegenerative diseases .
Antibacterial Activity
The antibacterial efficacy of EPPTB has also been explored. In a comparative study, compounds structurally related to EPPTB were tested for their activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data on EPPTB's antibacterial activity is limited, related compounds showed promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial properties .
Toxicity Profile
Safety assessments have identified potential irritant effects associated with EPPTB. According to safety data sheets, it can cause skin irritation and serious eye irritation upon exposure . The compound's respiratory effects are also noted, necessitating caution in handling.
Case Study 1: Neuroprotection Against Kainic Acid Toxicity
In a controlled experiment involving rat hippocampal slices, the administration of EPPTB significantly reduced cell death caused by kainic acid. The study measured propidium iodide fluorescence levels post-treatment and demonstrated that higher concentrations of EPPTB correlated with decreased neuronal damage .
Case Study 2: Antibacterial Screening
In antibacterial screenings involving various derivatives of pyrrolidine compounds, some exhibited significant activity against Gram-positive and Gram-negative bacteria. Although direct studies on EPPTB are sparse, the structural similarities suggest potential for similar activity .
Data Tables
Q & A
Q. How does computational modeling aid in predicting the compound's behavior in nucleophilic addition reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
